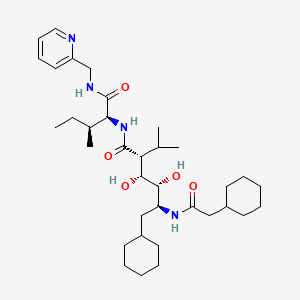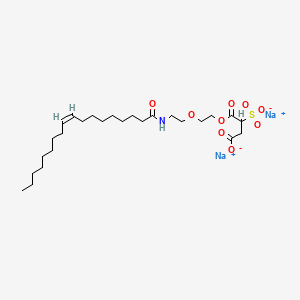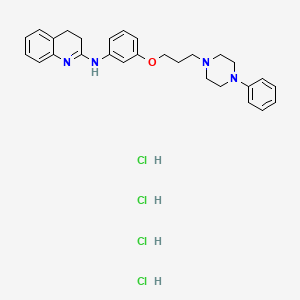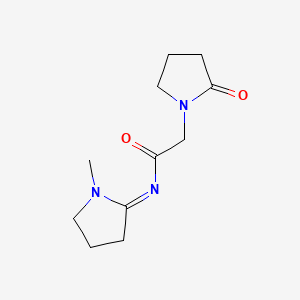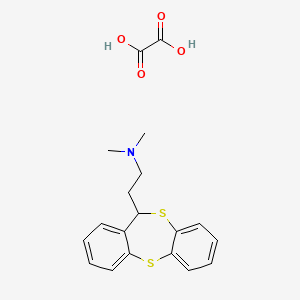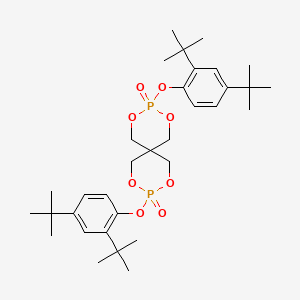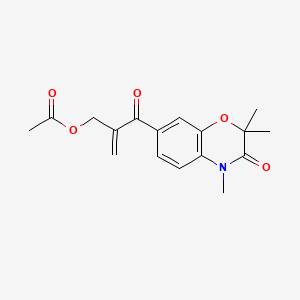
2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(333)undec-1-yl)ethyl)- is a complex organic compound that features a unique bicyclic structure incorporating germanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)- typically involves the reaction of a germanium-containing precursor with a suitable pyrrolidinone derivative. One common method involves the use of germanium tetrachloride and a tris(2-hydroxyethyl)amine derivative under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the germanium center can be targeted by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction can produce germanium hydrides .
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)- involves its interaction with specific molecular targets. The germanium center can coordinate with various biological molecules, potentially disrupting their normal function. This coordination can affect cellular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: A silicon analog with similar structural features but different chemical properties.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: Another silicon-based compound with a phenyl group, used in different applications.
Uniqueness
The uniqueness of 2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)- lies in its incorporation of germanium, which imparts distinct chemical and biological properties compared to its silicon analogs. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
97095-52-8 |
|---|---|
Formule moléculaire |
C12H22GeN2O4 |
Poids moléculaire |
330.94 g/mol |
Nom IUPAC |
1-[1-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H22GeN2O4/c1-11(15-4-2-3-12(15)16)13-17-8-5-14(6-9-18-13)7-10-19-13/h11H,2-10H2,1H3 |
Clé InChI |
PABHRXUOJGJAQW-UHFFFAOYSA-N |
SMILES canonique |
CC(N1CCCC1=O)[Ge]23OCCN(CCO2)CCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


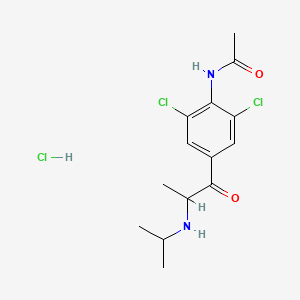
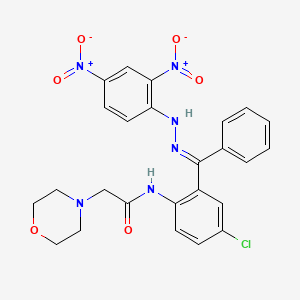
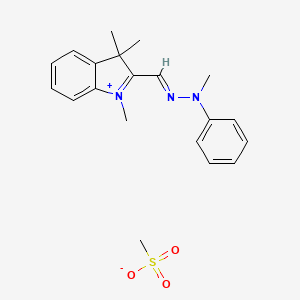


![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
